2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole
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Overview
Description
2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of dichloro and nitro substituents on the methyl group attached to the imidazole ring. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a dichloro-substituted precursor with a nitro-containing reagent under acidic or basic conditions can lead to the formation of the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of catalysts can enhance the efficiency of the production process . The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds .
Scientific Research Applications
2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dichloro groups can also participate in binding interactions with enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Nitroimidazole: Similar in structure but lacks the dichloro substituents.
1-Methyl-4,5-dihydroimidazole: Lacks both the nitro and dichloro groups.
2,4-Dichloroimidazole: Contains dichloro substituents but lacks the nitro group.
Uniqueness
2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole is unique due to the presence of both dichloro and nitro groups, which impart distinct chemical reactivity and biological activity. This combination of substituents allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
59761-00-1 |
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Molecular Formula |
C5H7Cl2N3O2 |
Molecular Weight |
212.03 g/mol |
IUPAC Name |
2-[dichloro(nitro)methyl]-1-methyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C5H7Cl2N3O2/c1-9-3-2-8-4(9)5(6,7)10(11)12/h2-3H2,1H3 |
InChI Key |
AWMCOJILJCGONZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1C([N+](=O)[O-])(Cl)Cl |
Origin of Product |
United States |
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